

# Commercial Suppliers and Technical Applications of Crizotinib-d5: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Crizotinib-d5 |           |
| Cat. No.:            | B10795807     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial landscape for **Crizotinib-d5**, a deuterated analog of the potent tyrosine kinase inhibitor, Crizotinib. Intended for researchers and professionals in drug development, this document details available suppliers, compares technical specifications, and outlines relevant experimental protocols. Furthermore, it visualizes the core signaling pathways affected by Crizotinib and a typical experimental workflow utilizing its deuterated form.

## Introduction to Crizotinib-d5

Crizotinib is a targeted cancer therapeutic that primarily functions as an inhibitor of anaplastic lymphoma kinase (ALK) and c-MET (hepatocyte growth factor receptor) tyrosine kinases.[1][2] [3] By binding to the ATP-binding site of these kinases, Crizotinib blocks downstream signaling pathways crucial for cell growth, proliferation, and survival.[2][4] This mechanism has proven effective in treating non-small cell lung cancers (NSCLC) that harbor specific genetic alterations, such as the EML4-ALK fusion oncogene.[1][2]

**Crizotinib-d5** is a stable, isotope-labeled version of Crizotinib, where five hydrogen atoms have been replaced with deuterium. This modification makes it an ideal internal standard for quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), to precisely measure the concentration of Crizotinib in biological matrices.[5][6] Its use



improves the accuracy and reliability of pharmacokinetic and therapeutic drug monitoring studies.[5]

# **Commercial Suppliers of Crizotinib-d5**

A number of chemical and life science companies supply **Crizotinib-d5** for research purposes. The following table summarizes prominent commercial suppliers and their basic information.

| Supplier              | Location                   | Contact Information              |
|-----------------------|----------------------------|----------------------------------|
| Cayman Chemical       | Ann Arbor, MI, USA         | INVALID-LINK                     |
| BOC Sciences          | Shirley, NY, USA           | INVALID-LINK                     |
| Veeprho Life Sciences | Multiple Locations         | INVALID-LINK[5]                  |
| SynZeal Research      | Gujarat, India             | INVALID-LINK                     |
| Simson Pharma Limited | Mumbai, India              | INVALID-LINK,INVALID-<br>LINK[7] |
| MedChemExpress        | Monmouth Junction, NJ, USA | INVALID-LINK                     |
| Clinivex              | Toronto, ON, Canada        | INVALID-LINK                     |

# **Technical Specifications**

The technical specifications for **Crizotinib-d5** can vary between suppliers. Researchers should carefully consider these parameters based on their experimental needs. The data below has been compiled from the suppliers' public information.



| Parameter            | Cayman<br>Chemical[8]               | BOC<br>Sciences[9]            | Veeprho[5]          | SynZeal[10]         | MedChemE<br>xpress[11]                     |
|----------------------|-------------------------------------|-------------------------------|---------------------|---------------------|--------------------------------------------|
| CAS Number           | 1395950-84-<br>1                    | 1395950-48-<br>7              | 1395950-84-<br>1    | 1395950-84-<br>1    | 1395950-84-<br>1                           |
| Molecular<br>Formula | C21H17D5Cl2F<br>N5O                 | C21H17D5Cl2F<br>N5O           | C21H17D5Cl2F<br>N5O | C21H17D5Cl2F<br>N5O | C21H17D5Cl2F<br>N5O                        |
| Molecular<br>Weight  | 455.4 g/mol                         | 455.37 g/mol                  | 455.37 g/mol        | 455.4 g/mol         | 455.37 g/mol                               |
| Purity               | ≥99%<br>deuterated<br>forms (d1-d5) | 95% by<br>HPLC; 95%<br>atom D | Not specified       | Synthesis on demand | 99.60%                                     |
| Appearance           | A solid                             | Light Tan<br>Solid            | Not specified       | Not specified       | Not specified                              |
| Solubility           | Chloroform: soluble                 | Not specified                 | Not specified       | Not specified       | Not specified                              |
| Storage              | -20°C                               | Not specified                 | Not specified       | Ambient<br>shipping | -80°C (6<br>months);<br>-20°C (1<br>month) |
| Stability            | ≥ 4 years                           | Not specified                 | Not specified       | Not specified       | Not specified                              |

# **Key Signaling Pathway of Crizotinib**

Crizotinib exerts its anti-tumor effects by inhibiting key tyrosine kinases, which in turn disrupts multiple downstream signaling cascades that are critical for cancer cell proliferation and survival.[4]









Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. cancernetwork.com [cancernetwork.com]
- 2. What is the mechanism of Crizotinib? [synapse.patsnap.com]
- 3. crizotinib My Cancer Genome [mycancergenome.org]



- 4. Crizotinib Exhibits Antitumor Activity by Targeting ALK Signaling not c-MET in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. researchgate.net [researchgate.net]
- 7. Crizotinib D5 | CAS No- 1395950-84-1 | Simson Pharma Limited [simsonpharma.com]
- 8. caymanchem.com [caymanchem.com]
- 9. bocsci.com [bocsci.com]
- 10. (R)-Crizotinib-D5 | 1395950-84-1 | SynZeal [synzeal.com]
- 11. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Commercial Suppliers and Technical Applications of Crizotinib-d5: A Comprehensive Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10795807#commercial-suppliers-of-crizotinib-d5]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com